3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime
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Overview
Description
3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime is a useful research compound. Its molecular formula is C16H16FNO3 and its molecular weight is 289.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.11142153 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Reactions
Synthesis of Oxime Esters and Antimicrobial Activity : Oxime esters synthesized from esterification of benzaldehyde oximes, including 3-ethoxy-4-benzaldehyde oxime, demonstrated antifungal and antibacterial activities. The length of alkyl chains and the presence of electron-donating groups were factors influencing activity (Ahluwalia et al., 2017).
Fluorinated Compounds in Medicinal Chemistry : The introduction of fluorine atoms into organic molecules, including benzaldehydes, has been explored for enhancing their biological activity, stability, and membrane permeability. Fluorinated analogs of known bioactive compounds, such as combretastatin A-4, show significant anticancer properties, highlighting the potential of fluorinated benzaldehyde derivatives in drug development (Lawrence et al., 2003).
Photocatalytic Oxidation and Environmental Applications : The photocatalytic oxidation of benzyl alcohol and its derivatives on titanium dioxide under visible light irradiation has been investigated, showing high conversion and selectivity to corresponding aldehydes. This process, applicable to 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime derivatives, could be significant in environmental remediation and organic synthesis (Higashimoto et al., 2009).
Enzymatic Catalysis and Bioconversion : Aryl-alcohol oxidase, an enzyme involved in lignin degradation, oxidizes benzylic and π system-containing alcohols to aldehydes. Understanding the enzyme's interaction with substrates like benzaldehyde oximes can inform biotechnological applications for biomass conversion and green chemistry (Ferreira et al., 2015).
Materials Science and Polymer Chemistry
- Conductive Polymers : Bis-aldehyde monomers derived from benzaldehyde oximes, including those with ethoxy groups, have been used to synthesize conductive polyazomethines. These materials, with electrically conductive properties, find applications in electronic devices, demonstrating the role of benzaldehyde oxime derivatives in advanced materials science (Hafeez et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
(NE)-N-[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-2-20-16-9-12(10-18-19)7-8-15(16)21-11-13-5-3-4-6-14(13)17/h3-10,19H,2,11H2,1H3/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHGKLHUCUXNGO-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NO)OCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/O)OCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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